Valdetamide is a synthetic compound with the molecular formula C9H17NO . It is also known by other names such as diethylallylacetamide and is registered under the trademark Novonal . Valdetamide is a fatty amide .
The molecular weight of Valdetamide is 155.24 g/mol . The IUPAC Standard InChI for Valdetamide is InChI=1S/C9H17NO/c1-4-7-9 (5-2,6-3)8 (10)11/h4H,1,5-7H2,2-3H3, (H2,10,11)
. The structure of Valdetamide is also available as a 2D Mol file or as a computed 3D SD file .
Valdetamide is a white powder with a melting point of 75-76°C . It is soluble in 120 parts water and freely soluble in alcohol and ether . The density of Valdetamide is 0.9±0.1 g/cm3 . Its boiling point is 268.5±19.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.7±3.0 kJ/mol . The flash point is 116.2±21.5 °C . The index of refraction is 1.456 . The molar refractivity is 47.0±0.3 cm3 . The polar surface area is 43 Å2 . The polarizability is 18.6±0.5 10-24 cm3 . The surface tension is 31.0±3.0 dyne/cm . The molar volume is 173.0±3.0 cm3 .
Valdetamide is classified as an amide derivative of valproic acid. Its structure is characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N), which is typical for amides. The compound has been studied for its pharmacological properties, particularly its neuroprotective effects and potential as an anti-inflammatory agent.
The synthesis of Valdetamide typically involves the reaction of valproic acid with appropriate amine reagents under controlled conditions. One common method includes the following steps:
The reaction conditions, including temperature and solvent choice, are crucial for achieving high yields and purity. Typically, reactions are performed in organic solvents like dichloromethane or dimethylformamide at elevated temperatures to enhance reaction rates.
Valdetamide's molecular structure can be represented as follows:
The structure features a branched alkyl chain characteristic of valproic acid, with an amide functional group contributing to its unique properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure, providing data on functional groups and molecular connectivity.
Valdetamide participates in various chemical reactions typical for amides, including hydrolysis, substitution, and condensation reactions:
Each reaction type requires specific conditions regarding pH, temperature, and catalysts to optimize yields.
Valdetamide's mechanism of action is primarily linked to its ability to modulate neurotransmitter levels in the brain. It acts by increasing gamma-aminobutyric acid levels, which helps in stabilizing neuronal excitability. This mechanism is crucial for its anticonvulsant properties.
Research indicates that Valdetamide may also exert neuroprotective effects through antioxidant mechanisms, reducing oxidative stress in neuronal tissues. This dual action enhances its therapeutic potential against neurodegenerative diseases.
Valdetamide exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for pharmaceutical applications.
Valdetamide has several important applications in scientific research:
The ongoing research into Valdetamide's properties continues to reveal its potential benefits across various fields within medicinal chemistry and pharmacology.
Valdetamide, chemically identified as 2,2-diethyl-4-pentenamide, represents a branched-chain unsaturated amide with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure features a pentenamide backbone with two ethyl substituents at the 2-position and an unsaturated terminal vinyl group [5]. The compound follows IUPAC naming conventions for carboxamides, where the carbonyl group takes priority over the alkene in numbering. The systematic name explicitly defines the substituent positions: 2,2-diethyl-4-pentenamide denotes ethyl groups (-CH₂CH₃) at carbon 2 and a double bond between carbons 4 and 5 [2] [5].
The compound has been marketed under several synonyms and trade names, most notably Novonal, reflecting its historical development as a sedative-hypnotic agent. Additional synonyms include Diethylallylacetamide, 2,2-Diethyl-4-pentenamid, and Epinoval, while its CAS Registry Number (512-48-1) provides a unique identifier for chemical databases and regulatory documentation [2] [5]. The SMILES notation (CCC(CC)(CC=C)C(N)=O) and InChIKey (LOMDVEFCNVDZMZ-UHFFFAOYSA-N) offer machine-readable representations of its molecular structure, essential for cheminformatics and computational studies. Valdetamide is achiral due to the absence of stereocenters, simplifying its synthesis and analysis [5].
Table 1: Nomenclature and Identifiers of Valdetamide
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | 2,2-Diethyl-4-pentenamide |
Molecular Formula | C₉H₁₇NO |
CAS Registry Number | 512-48-1 |
Trade Name | Novonal |
Other Synonyms | Diethylallylacetamide; Epinoval |
SMILES | CCC(CC)(CC=C)C(N)=O |
InChIKey | LOMDVEFCNVDZMZ-UHFFFAOYSA-N |
Valdetamide emerged during the mid-20th century as part of efforts to develop safer alternatives to barbiturate sedatives. Early synthesis routes utilized carboxylic acid precursors derived from diethylalkylacetic acids, followed by ammonolysis or amidation reactions to form the terminal amide group [5]. The compound’s relatively simple aliphatic structure facilitated straightforward purification, contributing to its pharmaceutical development under the brand name Novonal in West Germany, where it was available without prescription [5].
Pharmacological studies conducted between the 1960s-1980s established its sedative-hypnotic properties with a blood half-life of 6-11 hours in humans. Unlike many contemporary agents, valdetamide demonstrated rapid absorption following oral administration, with renal excretion as the primary elimination pathway for its metabolites [5]. Early research also revealed its unexpected effects on hepatic enzymes: administration to rats at concentrations of 0.15–0.3% in drinking water significantly increased liver weight, microsomal yield, and cytochrome P-450 concentrations. This enzyme induction suggested potential drug interactions, though the compound was primarily classified as a central nervous system depressant [5]. In vitro studies further demonstrated valdetamide's metabolic impact, where aerobic incubation with rabbit hepatic microsomes and NADPH led to 50% depletion of cytochrome P-450 within one hour, indicating mechanism-based inactivation of the enzyme [5].
Amides constitute a structurally diverse class of bioactive molecules, ranging from simple alkylamides to complex sulfonamides and peptidomimetics. Valdetamide belongs to the category of mono-unsaturated aliphatic amides, contrasting with the aryl sulfonamides prevalent in antibacterial (e.g., sulfadimethoxine) and anticancer agents (e.g., fedratinib) [3] [6]. Its branched-chain hydrocarbon skeleton contributes to significant lipophilicity (clogP ≈ 2.5), facilitating blood-brain barrier penetration and aligning with its neurological activity [5] [6].
The compound’s terminal alkene group provides a potential site for metabolic oxidation, while the amide bond offers stability against hydrolytic enzymes compared to ester-containing sedatives. This stability likely contributed to its 6–11 hour plasma half-life in humans, intermediate between short-acting anxiolytics and long-acting hypnotics [5]. Within the broader amide family, valdetamide exemplifies how subtle structural variations—such as replacing aromatic moieties with aliphatic chains—redirect bioactivity from antimicrobial or antitubulin effects (seen in sulfonamide derivatives) [3] [6] toward neuromodulation. This underscores the structure-activity relationship (SAR) principle that hydrocarbon saturation and chain branching significantly influence target engagement and therapeutic application, even within a common functional group class [3] [6].
Table 2: Structural and Functional Comparison of Valdetamide with Representative Bioactive Amides
Compound Type | Representative Structure | Primary Bioactivity | Key Structural Features |
---|---|---|---|
Aliphatic Unsaturated Amide | Valdetamide (2,2-diethyl-4-pentenamide) | Sedative-Hypnotic | Branched alkyl, terminal alkene |
Aryl Sulfonamide | Sulfadimethoxine | Antibacterial | Aromatic ring, sulfonylamide linker |
Heterocyclic Sulfonamide | Fedratinib | Anticancer (JAK2/FLT3 inhibitor) | Piperazine sulfonamide, pyrazole |
N-acyl-α-amino acid | N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Antimicrobial | Diaryl sulfone, amino acid backbone |
The compound remains significant in toxicology and pharmacology as a model substrate for studying cytochrome P-450 inactivation and structure-sedation relationships in aliphatic amides. Its withdrawal from clinical use was unrelated to efficacy but reflected evolving safety standards for non-prescription sedatives during the late 20th century [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7